Cas no 941896-64-6 (N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide)

N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide is a synthetic organic compound featuring a fluorophenyl and morpholine moiety linked to a methoxyphenylpropanamide core. This structure suggests potential applications in medicinal chemistry, particularly as an intermediate or active pharmaceutical ingredient (API) due to its pharmacophore-rich design. The presence of fluorine and methoxy groups may enhance metabolic stability and binding affinity, while the morpholine ring could improve solubility. Its well-defined molecular architecture makes it suitable for further derivatization in drug discovery. The compound is typically characterized by high purity and consistency, meeting rigorous standards for research and development.
N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide structure
941896-64-6 structure
商品名:N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide
CAS番号:941896-64-6
MF:C22H27FN2O3
メガワット:386.4598
CID:5460964

N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide 化学的及び物理的性質

名前と識別子

    • N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)propanamide
    • N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-(4-methoxyphenyl)propanamide
    • N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide
    • InChIKey: GMIUZUCKPCWBML-UHFFFAOYSA-N
    • ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1[H])C([H])(C([H])([H])N([H])C(C([H])([H])C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])=O)N1C([H])([H])C([H])([H])OC([H])([H])C1([H])[H]

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 8
  • 複雑さ: 457
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 50.8

N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2880-0953-1mg
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide
941896-64-6 90%+
1mg
$54.0 2023-05-01
Life Chemicals
F2880-0953-2mg
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide
941896-64-6 90%+
2mg
$59.0 2023-05-01
Life Chemicals
F2880-0953-4mg
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide
941896-64-6 90%+
4mg
$66.0 2023-05-01
Life Chemicals
F2880-0953-15mg
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide
941896-64-6 90%+
15mg
$89.0 2023-05-01
Life Chemicals
F2880-0953-75mg
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide
941896-64-6 90%+
75mg
$208.0 2023-05-01
Life Chemicals
F2880-0953-3mg
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide
941896-64-6 90%+
3mg
$63.0 2023-05-01
Life Chemicals
F2880-0953-40mg
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide
941896-64-6 90%+
40mg
$140.0 2023-05-01
Life Chemicals
F2880-0953-5mg
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide
941896-64-6 90%+
5mg
$69.0 2023-05-01
Life Chemicals
F2880-0953-5μmol
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide
941896-64-6 90%+
5μl
$63.0 2023-05-01
Life Chemicals
F2880-0953-20μmol
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide
941896-64-6 90%+
20μl
$79.0 2023-05-01

N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide 関連文献

N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamideに関する追加情報

Introduction to N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide (CAS No. 941896-64-6)

N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 941896-64-6, represents a promising candidate for further investigation in drug discovery and development. The molecular structure of this amide derivative incorporates several key functional groups, including a 4-fluorophenyl moiety, a morpholin-4-yl substituent, and a 4-methoxyphenyl group, which collectively contribute to its distinct chemical properties and biological interactions.

The presence of the 4-fluorophenyl group is particularly noteworthy, as fluorinated aromatic compounds are widely recognized for their enhanced metabolic stability, improved binding affinity to biological targets, and increased pharmacological efficacy. In recent years, the incorporation of fluorine atoms into drug molecules has become a cornerstone of medicinal chemistry, with numerous successful drugs on the market featuring fluorine-containing structures. The specific positioning of the fluorine atom in the 4-fluorophenyl ring suggests that this compound may exhibit favorable pharmacokinetic profiles, making it an attractive scaffold for further optimization.

The second prominent feature of N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide is the morpholin-4-yl substituent. Morpholine derivatives are well-documented for their versatility in medicinal chemistry, often serving as key components in bioactive molecules due to their ability to modulate enzyme activity and receptor interactions. The morpholin-4-yl group in this compound likely contributes to its solubility and bioavailability, which are critical factors in determining the compound's suitability for therapeutic applications. Additionally, morpholine-based structures have been reported to exhibit anti-inflammatory, antiviral, and anticancer properties, suggesting that this compound may possess similar or related biological activities.

The third key structural element is the 4-methoxyphenyl group. Methoxy-substituted aromatic compounds are frequently employed in drug design due to their ability to enhance lipophilicity and improve membrane permeability. The methoxy group at the para position relative to the phenolic hydroxyl group in the 4-methoxyphenyl moiety can also influence electronic properties, potentially affecting the compound's interaction with biological targets. This feature makes N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide a structurally diverse molecule with multiple points of interaction within biological systems.

The combined influence of these three distinct functional groups—4-fluorophenyl, morpholin-4-yl, and 4-methoxyphenyl-makes N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide a compelling subject for further investigation. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy than ever before. These tools have been instrumental in identifying potential binding sites and interactions within target proteins, which can guide the design of more effective derivatives.

In addition to its structural complexity, N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide may exhibit unique physicochemical properties that make it suitable for various pharmaceutical applications. For instance, its amide linkage provides a stable framework while allowing for conformational flexibility, which can be crucial for achieving optimal binding affinity. Furthermore, the presence of multiple hydrogen bond donors and acceptors enhances its solubility and bioavailability—key factors in drug development.

The potential biological activities of this compound have not been fully elucidated; however, initial studies suggest that it may possess properties relevant to several therapeutic areas. For example, the combination of a fluorophenyl, a morpholin, and a methoxyphenyl group could confer anti-inflammatory or analgesic effects by modulating cyclooxygenase (COX) enzymes or other inflammatory mediators. Additionally, such structural motifs have been explored in the development of central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier efficiently.

The role of fluorine atoms in enhancing drug-like properties cannot be overstated. Fluorinated compounds often exhibit improved pharmacokinetics due to increased metabolic stability and altered electronic distributions. The electron-withdrawing nature of fluorine can strengthen bonds within the molecule, reducing susceptibility to degradation by enzymes such as cytochrome P450 oxidases. This stability is particularly valuable in oral medications where first-pass metabolism can significantly reduce bioavailability.

Morpholine derivatives have also been extensively studied for their potential therapeutic benefits. These compounds are known for their ability to interact with various biological targets, including enzymes and receptors involved in pain perception, neurotransmission, and immune responses. The specific arrangement of atoms within the morpholine ring allows for fine-tuning of interactions with biological systems, making it a versatile scaffold for drug design.

The methoxy-substituted phenol moiety adds another layer of complexity to N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide by influencing both electronic and steric properties. Methoxy groups are known to enhance lipophilicity while maintaining adequate polarizability—a balance that is often critical for effective drug design. This feature may contribute to improved membrane penetration and faster onset of action when administered orally or topically.

In conclusion, N-2-(4-fluorophenyl)-2-(morpholin-4-yiethyl)-3(44 methoxyp Heny1 propanamide (CAS No: 94189664 6), with its unique combination off functional groups such as _flourine phenyll morpholinyi_and _methoxyp Henyll_, represents an exciting prospect i npharmaceutical research Its structural features suggest potential applications i nvarious therapeutic areas including antiinflammatory analgesic _and central nervous system disorders Further studies using advanced computational methods will be essential i ncharacterizing its full biological profile _and optimizing its pharmacological properties _for future clinical development.

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